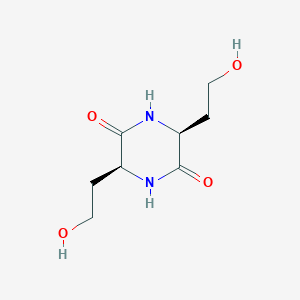

cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione

Beschreibung

Eigenschaften

IUPAC Name |

(3S,6S)-3,6-bis(2-hydroxyethyl)piperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O4/c11-3-1-5-7(13)10-6(2-4-12)8(14)9-5/h5-6,11-12H,1-4H2,(H,9,14)(H,10,13)/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCISBBFTTVKSNK-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C1C(=O)NC(C(=O)N1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CO)[C@H]1C(=O)N[C@H](C(=O)N1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60353125 | |

| Record name | (3s,6s)-3,6-bis(2-hydroxyethyl)piperazine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1333325-24-8 | |

| Record name | (3s,6s)-3,6-bis(2-hydroxyethyl)piperazine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione

This guide is structured as an advanced technical whitepaper designed for researchers in medicinal chemistry and peptide engineering. It prioritizes mechanistic insight, experimental reproducibility, and structural utility.

Executive Summary

cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione (CAS: 28814-72-4), often referred to as Cyclo(L-Hse-L-Hse) , represents a "privileged scaffold" in peptidomimetic drug design. Unlike simple hydrophobic diketopiperazines (DKPs), this molecule possesses two pendant hydroxyethyl arms that confer unique solubility profiles and orthogonal reactivity.

For the drug development professional, this molecule is not merely a byproduct; it is a bicyclic core precursor . Its primary utility lies in its ability to undergo intramolecular cyclization to form bridged bicyclic systems (e.g., 2-oxa-7,9-diazabicyclo[4.2.2]decane derivatives), mimicking the core architecture of complex natural products like Bicyclomycin . This guide details the structural properties, validated synthesis protocols, and reactive potential of this critical intermediate.[1]

Physicochemical Specifications

The following data aggregates experimental and computed values. Researchers should note the high polarity driven by the dual hydroxyl groups, necessitating polar aprotic solvents for optimal handling.

| Property | Value / Description | Note |

| IUPAC Name | (3S,6S)-3,6-bis(2-hydroxyethyl)piperazine-2,5-dione | cis-isomer derived from L-Homoserine |

| CAS Number | 28814-72-4 | Primary identifier for the cis isomer |

| Molecular Formula | C₈H₁₄N₂O₄ | |

| Molecular Weight | 202.21 g/mol | |

| Physical State | White to off-white solid | Hygroscopic nature |

| Solubility | High: H₂O, DMSO, DMFLow: Et₂O, Hexanes, CH₂Cl₂ | Hydroxyl groups dominate solvation |

| H-Bond Donors | 4 (2 Amide NH, 2 Hydroxyl OH) | Excellent water solubility |

| H-Bond Acceptors | 4 (2 Amide CO, 2 Hydroxyl O) | |

| Chirality | S,S (L,L) | Enantiopure starting material retains stereochemistry |

Structural Analysis & Conformation

The DKP Core

The 2,5-diketopiperazine ring is not planar; it typically adopts a boat conformation to minimize steric strain between the side chains. In the cis-3,6-disubstituted isomer, both hydroxyethyl groups project from the same face of the ring (pseudo-axial or pseudo-equatorial depending on specific packing), creating a "molecular basket."

Intramolecular Hydrogen Bonding

A critical feature of this molecule is the potential for intramolecular hydrogen bonding between the pendant hydroxyl groups and the amide carbonyls of the ring. This "pre-organized" structure lowers the entropic penalty for subsequent cyclization reactions, making it a highly reactive intermediate for bicyclic synthesis.

Experimental Protocols: Synthesis & Purification

Synthesis via Homoserine Lactone Dimerization

The most robust route to high-purity cis-3,6-bis(2-hydroxyethyl)piperazine-2,5-dione utilizes L-homoserine lactone. This method avoids complex protecting group strategies required by linear peptide coupling.

Mechanism: Nucleophilic attack of the free amine of one lactone unit on the carbonyl of another, followed by reciprocal cyclization.

Protocol Steps:

-

Reagents: L-Homoserine lactone hydrobromide (10 mmol), Triethylamine (Et₃N, 22 mmol), and 2-Butanol (or Ethanol).

-

Neutralization: Suspend the lactone salt in 2-butanol. Add Et₃N dropwise at 0°C to liberate the free amine.

-

Thermal Cyclization: Heat the mixture to reflux (approx. 100°C) for 12–24 hours. The reaction is driven by the thermodynamic stability of the six-membered DKP ring.

-

Precipitation: Cool the solution to 4°C. The DKP product is significantly less soluble in cold alcohol than the starting material and will precipitate.

-

Purification: Filter the white solid. Wash with cold diethyl ether to remove residual amine salts. Recrystallize from Methanol/Water if higher purity (>98%) is required.

Validation Check:

-

¹H NMR (D₂O): Look for the characteristic methine protons of the DKP ring at

~4.0–4.2 ppm and the multiplet for the ethyl side chains. -

Mass Spec: ESI+ m/z = 203.1 [M+H]⁺.

Visualization of Synthesis Pathway

Figure 1: Step-wise synthesis workflow from L-homoserine lactone precursors.

Reactivity & Applications: The Bicyclic Gateway

The primary value of this DKP lies in its hydroxyethyl side chains . These are not inert; they are positioned to react with the DKP ring itself or external electrophiles.

Dehydrative Cyclization (Bicyclomycin Mimicry)

Under acidic conditions (e.g., TsOH, heat), the hydroxyl group can attack the amide carbonyl (or an activated iminium equivalent), forming a bridged bicyclic ether. This transforms the flat DKP landscape into a 3D scaffold resembling the antibiotic Bicyclomycin .

Reaction Logic:

-

The cis stereochemistry places the -OH group in proximity to the ring system.

-

Activation of the hydroxyl (e.g., via mesylation) allows for intramolecular nucleophilic displacement by the amide nitrogen, creating 2,5-diazabicyclo[2.2.2]octane systems.

Functionalization Logic

-

Oxidation: The primary alcohols can be oxidized to aldehydes (Swern oxidation) to generate bis-formyl DKPs , which are potent cross-linking agents.

-

Esterification: Acylation of the hydroxyls modifies solubility, allowing the molecule to serve as a prodrug carrier or a lipophilic scaffold.

Figure 2: Divergent synthetic utility of the hydroxyethyl-DKP scaffold.

References

-

PubChem. (2023). cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione (Compound Summary).[1][2][3][4][5][6] National Library of Medicine. [Link]

-

Koshizuka, M., et al. (2023).[7] "Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations." Journal of Organic Chemistry. [Link]

-

Yates, P., & Hoare, J. H. (1983). "Synthesis of Piperazine-2,5-Diones Related to Bicyclomycin." Canadian Journal of Chemistry. [Link]

-

Martins, M. B., & Carvalho, I. (2007).[8] "Diketopiperazines: biological activity and synthesis." Tetrahedron. (Contextual grounding for DKP scaffold utility). [Link]

Sources

- 1. cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione | 1333325-24-8 | Benchchem [benchchem.com]

- 2. cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione | C8H14N2O4 | CID 736869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione | 28814-72-4 [sigmaaldrich.com]

- 4. 28814-72-4|cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione|BLD Pharm [bldpharm.com]

- 5. 28814-72-4|cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione|BLD Pharm [fr.bldpharm.com]

- 6. 28814-72-4 | cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione - AiFChem [aifchem.com]

- 7. Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations [organic-chemistry.org]

- 8. Frontiers | The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus [frontiersin.org]

An In-Depth Technical Guide to cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione (CAS: 28814-72-4)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione, a chiral diketopiperazine (DKP) with significant potential in medicinal chemistry and drug development. We will delve into its synthesis, physicochemical properties, potential mechanisms of action, and detailed protocols for its characterization and biological evaluation. This document is intended to serve as a valuable resource for researchers exploring the therapeutic applications of this versatile molecular scaffold.

Introduction: The Promise of a Privileged Scaffold

Cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione belongs to the piperazine-2,5-dione, or diketopiperazine (DKP), class of cyclic peptides. DKPs are considered "privileged scaffolds" in drug discovery due to their rigid and conformationally constrained nature, which allows for the precise spatial orientation of substituents. This structural feature enhances their binding affinity and selectivity to biological targets. Furthermore, their peptide backbone offers opportunities for diverse functionalization, making them attractive candidates for the development of novel therapeutics.

The cis-stereochemistry of the hydroxyethyl side chains in the target molecule provides a specific three-dimensional arrangement that can be crucial for its biological activity. The hydroxyl groups, in particular, can act as hydrogen bond donors and acceptors, facilitating interactions with protein targets.

Recent research into analogous piperazine-2,5-dione derivatives has revealed a wide range of pharmacological activities, including anti-inflammatory, neuroprotective, and analgesic effects.[1] These findings underscore the potential of cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione as a valuable building block or a therapeutic agent in its own right.

Physicochemical and Structural Characteristics

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. Below is a summary of the key characteristics of cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione.

| Property | Value | Source |

| CAS Number | 28814-72-4 | [2] |

| Molecular Formula | C₈H₁₄N₂O₄ | [2] |

| Molecular Weight | 202.21 g/mol | [3] |

| Appearance | Solid | [2] |

| Purity | Typically ≥97% | [2] |

| Storage Temperature | 2-8°C, sealed in dry conditions | |

| IUPAC Name | (3S,6S)-3,6-bis(2-hydroxyethyl)piperazine-2,5-dione | [3] |

| InChI Key | YCISBBFTTVKSNK-WDSKDSINSA-N | |

| SMILES | O=C(N1)NC1=O | |

| XLogP3 | -1.9 | [3] |

| Hydrogen Bond Donor Count | 4 | [3] |

| Hydrogen Bond Acceptor Count | 4 | [3] |

| Rotatable Bond Count | 4 | [3] |

Synthesis and Purification: A Detailed Protocol

The synthesis of cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione is typically achieved through the cyclization of a dipeptide precursor. The following protocol is based on established methods for the synthesis of similar hydroxy-substituted diketopiperazines from amino acid precursors. The logical precursor for this synthesis is a dipeptide of L-4-hydroxy-2-aminobutanoic acid.

Rationale for Synthetic Strategy

The formation of the diketopiperazine ring is an intramolecular condensation reaction. Starting with the appropriate protected amino acid allows for the controlled formation of the dipeptide, followed by deprotection and spontaneous or catalyzed cyclization to yield the desired cis-isomer. The cis-conformation is often the thermodynamically favored product in the cyclization of L-amino acid dipeptides.

Step-by-Step Synthesis Protocol

Step 1: Preparation of the Dipeptide Precursor

-

Starting Material: N-Boc-L-4-hydroxy-2-aminobutanoic acid methyl ester.

-

Deprotection: Dissolve the starting material in a 1:1 mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM). Stir at room temperature for 2 hours to remove the Boc protecting group.

-

Neutralization and Coupling: Evaporate the solvent in vacuo. Dissolve the residue in DMF and neutralize with a base such as diisopropylethylamine (DIPEA). Add a second equivalent of N-Boc-L-4-hydroxy-2-aminobutanoic acid and a peptide coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). Stir at room temperature overnight.

-

Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the protected dipeptide.

Step 2: Cyclization to cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione

-

Deprotection: Dissolve the protected dipeptide from Step 1 in a 1:1 mixture of TFA and DCM and stir at room temperature for 2 hours.

-

Cyclization: Concentrate the solution in vacuo to remove the TFA and DCM. Dissolve the residue in a high-boiling point solvent such as toluene or xylene and heat to reflux. The cyclization often occurs spontaneously upon heating. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Purification: After completion of the reaction (typically several hours), cool the reaction mixture to room temperature. The product may precipitate out of the solution upon cooling. If not, concentrate the solvent and purify the crude product by flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to yield the pure cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione.

Workflow Diagram

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is crucial for confirming the structure and the cis-stereochemistry. Key expected signals include multiplets for the hydroxyethyl side chain protons (typically in the range of 3.5-4.0 ppm) and the protons on the piperazine ring (around 4.2-4.5 ppm). The coupling constants between the alpha-protons of the piperazine ring can help to confirm the cis-configuration.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbons of the amide groups (around 165-175 ppm), the alpha-carbons of the piperazine ring, and the carbons of the hydroxyethyl side chains.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the compound. The expected [M+H]⁺ ion would be at m/z 203.1026.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the N-H stretching of the amide groups (around 3200-3400 cm⁻¹), the C=O stretching of the amide groups (around 1650 cm⁻¹), and the O-H stretching of the hydroxyl groups (a broad band around 3300-3500 cm⁻¹).

Potential Mechanism of Action and Therapeutic Applications

While specific biological data for cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione is limited, the broader class of diketopiperazines has shown significant promise in several therapeutic areas. The potential mechanisms of action are likely linked to their ability to modulate inflammatory and neuroprotective pathways.

Anti-Inflammatory Activity

Many diketopiperazine derivatives have demonstrated potent anti-inflammatory effects. A plausible mechanism of action is the modulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes. Inhibition of NF-κB activation can lead to a reduction in the inflammatory response.

Neuroprotective Effects

Diketopiperazines have also been investigated for their neuroprotective properties, particularly in the context of neurodegenerative diseases like Alzheimer's.[4] The Nrf2 (nuclear factor erythroid 2-related factor 2) pathway is a critical regulator of the cellular antioxidant response. Activation of the Nrf2 pathway can protect neurons from oxidative stress, a key contributor to neurodegeneration. It is hypothesized that some diketopiperazines may exert their neuroprotective effects by activating the Nrf2 pathway.

Signaling Pathway Diagram

Experimental Protocol: In Vitro Anti-Inflammatory Assay

This protocol describes a standard in vitro assay to evaluate the anti-inflammatory activity of cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Principle

LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators, including nitric oxide (NO). The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent. A reduction in nitrite levels in the presence of the test compound indicates potential anti-inflammatory activity.

Step-by-Step Protocol

-

Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione in DMSO. On the day of the experiment, prepare serial dilutions of the compound in cell culture medium. Pre-treat the cells with various concentrations of the compound for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., a known anti-inflammatory drug like dexamethasone).

-

LPS Stimulation: After the pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control group.

-

Griess Assay:

-

After 24 hours of incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.

-

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Calculate the nitrite concentration using a standard curve prepared with known concentrations of sodium nitrite. Determine the percentage of inhibition of NO production for each concentration of the test compound compared to the LPS-stimulated control.

Experimental Workflow Diagram

Sources

- 1. baranlab.org [baranlab.org]

- 2. mdpi.com [mdpi.com]

- 3. Assessment of the neuroprotective potential of d-cycloserine and l-serine in aluminum chloride-induced experimental models of Alzheimer’s disease: In vivo and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Assessment of the neuroprotective potential of d-cycloserine and l-serine in aluminum chloride-induced experimental models of Alzheimer's disease: In vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Solubility, Stability, and Applications of cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione

Executive Summary

This technical guide profiles cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione (also known as Cyclo(L-homoserine-L-homoserine) ), a cyclic dipeptide of significant interest in drug delivery, foldamer chemistry, and quorum sensing inhibition. Unlike many hydrophobic diketopiperazines (DKPs), this compound exhibits a unique amphiphilic solubility profile , showing high solubility in aqueous media while retaining solubility in specific organic solvents like DMSO and chloroform. This guide provides validated physicochemical data, stability mechanisms, and self-validating experimental protocols for researchers utilizing this scaffold.

Chemical Identity & Structural Analysis[1]

The core structure consists of a piperazine-2,5-dione ring (the smallest cyclic peptide unit) substituted at the 3 and 6 positions with 2-hydroxyethyl groups. The cis configuration implies that both side chains project from the same face of the ring, typically forcing the DKP ring into a "boat" conformation to minimize steric strain, which significantly impacts its solvation properties compared to the planar trans isomers.

| Property | Data |

| IUPAC Name | (3S,6S)-3,6-bis(2-hydroxyethyl)piperazine-2,5-dione |

| Common Synonyms | Cyclo(L-Hse-L-Hse); Cyclo(L-homoserine-L-homoserine) |

| CAS Registry Number | 28814-72-4 |

| Molecular Formula | C₈H₁₄N₂O₄ |

| Molecular Weight | 202.21 g/mol |

| Stereochemistry | cis (L,L configuration typically implies 3S,6S) |

| Physical Form | White crystalline powder |

Physicochemical Properties[1][5][6][7][8][9]

Solubility Profile

The solubility of cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione is governed by the competition between its intermolecular hydrogen-bonding network (crystal lattice energy) and its ability to interact with solvent molecules.

-

Water (High Solubility): The two hydroxyl (-OH) groups and the two amide functionalities in the ring act as strong hydrogen bond donors and acceptors. The cis-orientation clusters the hydrophilic hydroxyls, creating a polar face that interacts favorably with bulk water.

-

DMSO (High Solubility): DMSO disrupts the intermolecular amide-amide hydrogen bonds of the DKP crystal lattice, serving as an excellent solvent for NMR characterization and stock solution preparation.

-

Chloroform (Moderate/Soluble): Unlike many polar peptides, this DKP has been reported as soluble in chloroform. This is attributed to the ability of the hydroxyethyl side chains to form intramolecular hydrogen bonds with the DKP ring carbonyls, effectively "hiding" the polar groups and presenting a more hydrophobic surface to the solvent.

Stability Profile

-

Hydrolytic Stability: The DKP ring is kinetically stable in aqueous solution at neutral pH (pH 3–8).

-

Acidic Conditions (pH < 2): Protonation of the carbonyl oxygen activates the amide bond toward nucleophilic attack by water, leading to ring opening to the linear dipeptide (H-Hse-Hse-OH).

-

Basic Conditions (pH > 10): Hydroxide ions directly attack the carbonyl carbon. Base-catalyzed hydrolysis is generally faster than acid-catalyzed hydrolysis for DKPs.

-

-

Thermal Stability: As a solid, the compound is stable. However, prolonged heating >150°C may induce dehydration of the side chains (forming vinyl groups) or polymerization.

-

Storage: Recommended storage is at 2–8°C , sealed in a dry environment to prevent hygroscopic moisture uptake which can accelerate degradation.

Mechanism of Action & Degradation

The following diagram illustrates the synthesis of the DKP from its linear precursor and its degradation pathways under pH extremes.

Figure 1: Synthesis via cyclization of dipeptide ester and hydrolytic degradation pathways.

Experimental Protocols

Protocol A: Self-Validating Solubility Determination (Saturation Shake-Flask)

This protocol ensures thermodynamic equilibrium is reached, distinguishing kinetic solubility from true thermodynamic solubility.

Materials:

-

Compound: cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione.[1][2][3][4][5]

-

Solvents: HPLC-grade Water, DMSO, Chloroform.

-

Equipment: Orbital shaker, Centrifuge, HPLC-UV or Gravimetric balance.

Step-by-Step:

-

Preparation: Add excess solid compound (approx. 50 mg) to 1.0 mL of the target solvent in a glass vial.

-

Equilibration: Seal the vial and shake at 25°C for 24 hours.

-

Validation Check: Ensure solid is still visible after 24 hours. If not, add more solid and repeat.

-

-

Separation: Centrifuge the suspension at 10,000 x g for 10 minutes to pellet undissolved solid.

-

Quantification:

-

Method 1 (Gravimetric): Carefully remove a known volume of supernatant (e.g., 0.5 mL) into a pre-weighed vessel. Evaporate solvent completely and weigh the residue.

-

Method 2 (HPLC): Dilute the supernatant 1:100 with mobile phase and inject into HPLC (C18 column, Water/Acetonitrile gradient). Compare peak area to a standard curve.

-

-

Calculation: Solubility (mg/mL) = Mass of residue (mg) / Volume of supernatant (mL).

Protocol B: pH-Dependent Stability Assay

This protocol defines the "safe window" for processing the compound.

Materials:

-

Buffers: 0.1 M HCl (pH 1), Phosphate Buffer (pH 7.4), 0.1 M NaOH (pH 13).

-

Internal Standard: Caffeine (stable over wide pH).

Step-by-Step:

-

Stock Solution: Dissolve DKP in water to 1 mg/mL.

-

Initiation: Mix 100 µL of Stock Solution with 900 µL of each test buffer. Add 10 µL of Caffeine internal standard (1 mg/mL).

-

Incubation: Incubate at 37°C.

-

Sampling: At T=0, 1h, 4h, and 24h, remove 100 µL aliquots.

-

Quenching: Neutralize acid/base samples immediately (e.g., add equal vol of buffer to neutralize) or inject directly if HPLC method allows.

-

-

Analysis: Monitor the disappearance of the DKP peak relative to the Caffeine internal standard via HPLC.

-

Success Criterion: >95% recovery at pH 7.4 after 24h confirms stability. >10% loss at pH 1 or 13 indicates instability.

-

Applications & Relevance[4][11]

Drug Delivery & Foldamers

The compound serves as a water-soluble guest molecule in supramolecular chemistry. Its ability to fit into helical aromatic oligoamide capsules makes it a standard for studying molecular recognition in aqueous environments. The hydroxyethyl side chains provide "handles" for further functionalization or hydrogen bonding interactions within the host cavity.

Quorum Sensing Inhibition

Research indicates that this DKP (and related analogs) can be isolated from endophytic bacteria (e.g., Bacillus sp.). It exhibits activity in disrupting biofilm formation in pathogens like Serratia marcescens, likely by interfering with N-acyl homoserine lactone (AHL) signaling pathways due to structural similarity (homoserine lactone mimicry).

References

-

PubChem. (2025). (3S,6S)-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione Compound Summary. National Library of Medicine. [Link]

-

Gao, J., et al. (2023). Discovery and Activity Evaluation of Quorum-Sensing Inhibitors from an Endophytic Bacillus Strain W10-B1. MDPI Molecules. [Link]

-

Fischer, P. M. (2003). Diketopiperazines in Peptide and Combinatorial Chemistry. Journal of Peptide Science. [Link]

-

Steinberg, S. M., & Bada, J. L. (1981). Diketopiperazine formation during investigations of amino acid racemization in dipeptides. Science. [Link]

Sources

Methodological & Application

Application Notes and Protocols for Utilizing cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione in Cell Culture Studies

Introduction: A Novel Scaffold for Advanced Cell Culture

The field of cell culture is continuously evolving, demanding innovative materials that can more accurately mimic the in vivo microenvironment. cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione is a chiral, cyclic dipeptide derivative that stands at the forefront of this evolution. As a member of the 2,5-diketopiperazine (DKP) family, it possesses a unique combination of structural rigidity and biocompatibility.[1][2][3] The piperazine-2,5-dione core is essentially a constrained dipeptide mimic, providing a stable framework that can be functionalized to interact with biological systems.[1] This structural feature, combined with the hydrophilic 2-hydroxyethyl side chains, makes it an excellent candidate for various applications in cell biology, from three-dimensional (3D) cell culture to cytoprotection studies.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione in cell culture. We will delve into its potential as a self-assembling hydrogel for 3D cell culture and as a biocompatible supplement in traditional 2D culture systems. The protocols outlined herein are designed to be robust and reproducible, empowering you to explore the full potential of this versatile molecule.

Physicochemical Properties

A foundational understanding of the molecule's properties is crucial for its effective application.

| Property | Value | Source |

| IUPAC Name | (3S,6S)-3,6-bis(2-hydroxyethyl)piperazine-2,5-dione | PubChem[4] |

| Molecular Formula | C₈H₁₄N₂O₄ | PubChem[4] |

| Molecular Weight | 202.21 g/mol | PubChem[4] |

| Appearance | Solid | Sigma-Aldrich |

| Storage | 2-8°C, sealed in dry conditions | Sigma-Aldrich |

Application 1: Self-Assembling Hydrogel for 3D Cell Culture

The propensity of DKPs to self-assemble into hydrogels via non-covalent interactions, such as hydrogen bonding, is a key feature that can be exploited for creating biomimetic 3D cell culture scaffolds.[2][3] These hydrogels can provide a hydrated, porous environment that mimics the extracellular matrix (ECM), offering a more physiologically relevant context for cell growth, differentiation, and communication compared to traditional 2D culture. The hydrophilic hydroxyethyl groups of cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione are anticipated to enhance water retention within the hydrogel matrix, a critical feature for long-term cell culture.

Mechanism of Self-Assembly

The self-assembly of cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione into a hydrogel is driven by the formation of a supramolecular network. The planar and rigid DKP ring facilitates intermolecular hydrogen bonding between the amide groups, leading to the formation of fibrillar structures. These fibers then entangle to form a 3D network that immobilizes water, resulting in a hydrogel.

Caption: Proposed mechanism of hydrogel formation.

Protocol: 3D Cell Encapsulation in a Self-Assembling Hydrogel

This protocol describes the formation of a cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione hydrogel and the encapsulation of cells for 3D culture.

Materials:

-

cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione powder

-

Sterile, cell culture grade water

-

Complete cell culture medium appropriate for your cell line

-

Cells of interest (e.g., human mesenchymal stem cells, fibroblasts)

-

Sterile, low-adhesion microcentrifuge tubes

-

Sterile pipette tips

-

37°C incubator with 5% CO₂

Procedure:

-

Precursor Solution Preparation:

-

Aseptically weigh the required amount of cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione powder to prepare a stock solution. For initial trials, a 2% (w/v) solution is recommended.

-

Dissolve the powder in sterile, cell culture grade water by gentle vortexing. The solution may require gentle warming (up to 37°C) to fully dissolve.

-

Sterilize the precursor solution by passing it through a 0.22 µm syringe filter.

-

-

Cell Preparation:

-

Harvest and count your cells using standard cell culture techniques.

-

Resuspend the cell pellet in a small volume of complete cell culture medium to achieve a high cell density (e.g., 1 x 10⁶ to 1 x 10⁷ cells/mL).

-

-

Cell Encapsulation and Gelation:

-

In a sterile, low-adhesion microcentrifuge tube, mix the cell suspension with the hydrogel precursor solution at a 1:1 ratio. This will result in a final hydrogel concentration of 1% (w/v) and your desired final cell density.

-

Gently pipette the mixture up and down to ensure a homogenous distribution of cells. Avoid introducing air bubbles.

-

Dispense the cell-hydrogel mixture into the wells of a sterile culture plate. The volume will depend on the plate format (e.g., 50 µL for a 96-well plate).

-

Allow the hydrogel to self-assemble by incubating the plate at 37°C for 30-60 minutes. Gelation time may vary depending on the final concentration.

-

-

Culture and Maintenance:

-

Once the hydrogel has set, gently add pre-warmed complete cell culture medium to each well.

-

Culture the cell-laden hydrogels at 37°C in a 5% CO₂ incubator.

-

Change the medium every 2-3 days by carefully aspirating the old medium and adding fresh medium.

-

Application 2: Biocompatibility and Cytoprotection Assessment

While the broader family of piperazine-2,5-diones has shown low toxicity, it is imperative to determine the biocompatibility of cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione with your specific cell line.[5] Furthermore, some piperazine derivatives have exhibited anti-inflammatory and antioxidant properties, suggesting a potential cytoprotective role.[6][7]

Protocol: Evaluating Cytotoxicity and Cytoprotective Effects

This protocol provides a framework for assessing the impact of soluble cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione on cell viability and its potential to mitigate cellular stress.

Materials:

-

cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione stock solution (as prepared in the previous protocol)

-

Cells of interest (e.g., A549, HeLa, or a cell line relevant to your research)

-

Complete cell culture medium

-

A known cellular stressor (e.g., hydrogen peroxide (H₂O₂), tumor necrosis factor-alpha (TNF-α))

-

Cell viability assay kit (e.g., MTT, PrestoBlue)

-

96-well cell culture plates

-

Sterile pipette tips

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding:

-

Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment (e.g., 5,000-10,000 cells/well).

-

Incubate the plate overnight at 37°C and 5% CO₂ to allow for cell attachment.

-

-

Treatment:

-

Prepare serial dilutions of the cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 0 µM, 10 µM, 25 µM, 50 µM, 100 µM, 200 µM).

-

For the cytoprotection experiment, pre-treat a subset of wells with the different concentrations of the compound for 2-4 hours.

-

Following pre-treatment, introduce the cellular stressor at a pre-determined concentration that induces a measurable decrease in cell viability (e.g., 100 µM H₂O₂ for 24 hours).

-

Include appropriate controls: untreated cells, cells treated only with the stressor, and cells treated only with the compound.

-

-

Incubation:

-

Incubate the plates for a period relevant to your experimental question (e.g., 24, 48, or 72 hours).

-

-

Cell Viability Assessment:

-

After the incubation period, perform a cell viability assay according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Plot the cell viability against the concentration of cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione to determine the IC₅₀ (if any) and the non-toxic concentration range.

-

For the cytoprotection experiment, compare the viability of cells treated with the stressor alone to those pre-treated with the compound.

-

Expected Results and Interpretation

Based on literature for similar compounds, it is anticipated that cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione will exhibit low cytotoxicity at concentrations up to at least 50 µM.[5] In the cytoprotection assay, an increase in cell viability in the pre-treated groups compared to the stressor-only group would suggest a cytoprotective effect.

Hypothetical Data:

| Treatment Group | Concentration (µM) | Cell Viability (%) |

| Untreated Control | 0 | 100 ± 4.5 |

| Compound Only | 25 | 98 ± 5.1 |

| Compound Only | 50 | 95 ± 4.8 |

| Compound Only | 100 | 91 ± 6.2 |

| H₂O₂ Only | 100 | 52 ± 3.9 |

| Compound + H₂O₂ | 25 + 100 | 68 ± 4.3 |

| Compound + H₂O₂ | 50 + 100 | 75 ± 5.0 |

| Compound + H₂O₂ | 100 + 100 | 82 ± 4.7 |

graph G { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [arrowhead=vee, color="#5F6368"];"Start" [pos="0,3!", shape=ellipse, fillcolor="#F1F3F4"]; "Seed_Cells" [label="Seed Cells in\n96-well Plate", pos="0,2!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Pre-treat" [label="Pre-treat with Compound\n(2-4 hours)", pos="-1,1!", fillcolor="#FBBC05", fontcolor="#202124"]; "No_Pre-treat" [label="No Pre-treatment", pos="1,1!", fillcolor="#F1F3F4"]; "Add_Stressor" [label="Add Cellular Stressor\n(e.g., H2O2)", pos="-1,0!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Control_Stressor" [label="Add Cellular Stressor\n(e.g., H2O2)", pos="1,0!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Incubate" [label="Incubate\n(24-72 hours)", pos="0,-1!", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Viability_Assay" [label="Perform Cell\nViability Assay", pos="0,-2!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "End" [pos="0,-3!", shape=ellipse, fillcolor="#F1F3F4"];

"Start" -> "Seed_Cells"; "Seed_Cells" -> "Pre-treat"; "Seed_Cells" -> "No_Pre-treat"; "Pre-treat" -> "Add_Stressor"; "No_Pre-treat" -> "Control_Stressor"; "Add_Stressor" -> "Incubate"; "Control_Stressor" -> "Incubate"; "Incubate" -> "Viability_Assay"; "Viability_Assay" -> "End"; }

Caption: Workflow for cytoprotection assay.

Conclusion and Future Directions

cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione represents a promising and versatile tool for advancing cell culture methodologies. Its potential to form biocompatible hydrogels for 3D cell culture opens up new avenues for creating more physiologically relevant in vitro models for drug screening, tissue engineering, and fundamental biological research. Furthermore, its anticipated low cytotoxicity and potential cytoprotective properties make it a valuable supplement for sensitive cell culture applications. The protocols provided here serve as a robust starting point for your investigations into this exciting molecule. Future work should focus on characterizing the mechanical properties of the hydrogels, exploring their use with a wider range of cell types, and elucidating the mechanisms behind any observed cytoprotective effects.

References

-

Jampilek, J., Hosek, J., & Bobal, P. (2022). Investigation of the Effect of Selected Piperazine-2,5-Diones on Cartilage-Related Cells. Chemistry Proceedings, 8(1), 108. [Link]

-

Scarel, M., & Marchesan, S. (2021). Diketopiperazine Gels: New Horizons from the Self-Assembly of Cyclic Dipeptides. Molecules, 26(11), 3376. [Link]

-

Scarel, M., & Marchesan, S. (2021). Diketopiperazine Gels: New Horizons from the Self-Assembly of Cyclic Dipeptides. Molecules, 26(11), 3376. [Link]

-

Das, G., & Kumar, D. (2022). Short Peptide-Based Smart Thixotropic Hydrogels. Gels, 8(3), 173. [Link]

-

Adani Pharmachem Private Limited. (n.d.). Piperazine & Derivatives. Retrieved from [Link]

-

PubChem. (n.d.). (3s,6s)-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione. Retrieved from [Link]

-

Ibrahim, M. A. A., & El-Alfy, A. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistrySelect, 9(4), e202303986. [Link]

-

Al-Harbi, N. O., et al. (2024). (S)-3-(3,4-Dihydroxybenzyl) piperazine-2,5-dione (cyclo-Gly-L-DOPA or CG-Nio-CGLD) peptide loaded in Chitosan Glutamate-Coated Niosomes as anti-Colorectal cancer activity. Saudi Pharmaceutical Journal, 32(8), 102029. [Link]

-

Knight, A. S., et al. (2023). Tunable hydrogel networks by varying secondary structures of hydrophilic peptoids provide viable 3D cell culture platforms for hMSCs. Biomaterials Science, 11(17), 5865-5876. [Link]

-

ResearchGate. (n.d.). Piperazine-2,5-dione (2) synthesis. Retrieved from [Link]

-

Wang, Y., et al. (2021). Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects. Bioorganic & Medicinal Chemistry Letters, 31, 127654. [Link]

-

ChemRxiv. (2021). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. [Link]

-

PubChem. (n.d.). (3S,6S)-3,6-Bis((R)-1-hydroxyethyl)piperazine-2,5-dione. Retrieved from [Link]

-

Li, Y., et al. (2023). Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway. Molecules, 28(14), 5539. [Link]

-

Sharma, G., et al. (2022). Peptide-Based Hydrogels: New Materials for Biosensing and Biomedical Applications. Gels, 8(10), 619. [Link]

-

Lee, D., et al. (2021). Chemical Investigation of Diketopiperazines and N-Phenethylacetamide Isolated from Aquimarina sp. MC085 and Their Effect on TGF-β-Induced Epithelial–Mesenchymal Transition. Marine Drugs, 19(8), 438. [Link]

-

PubChem. (n.d.). 2,5-Piperazinedione. Retrieved from [Link]

-

Organic Chemistry Portal. (2023). Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. Retrieved from [Link]

Sources

- 1. cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione | 1333325-24-8 | Benchchem [benchchem.com]

- 2. Diketopiperazine Gels: New Horizons from the Self-Assembly of Cyclic Dipeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione | C8H14N2O4 | CID 736869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Investigation of the Effect of Selected Piperazine-2,5-Diones on Cartilage-Related Cells [mdpi.com]

- 6. Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway - PMC [pmc.ncbi.nlm.nih.gov]

cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione as a scaffold for peptide mimetics

Application Note & Protocol Guide: cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione

Executive Summary

The 2,5-diketopiperazine (DKP) core is a "privileged structure" in drug discovery, renowned for its rigidity, high metabolic stability, and ability to mimic peptide secondary structures (turns and helices). Among these, cis-3,6-bis(2-hydroxyethyl)piperazine-2,5-dione (hereafter DKP-HE ) stands out as a premier scaffold. Derived from L-homoserine, its unique C2-symmetric structure provides two chemically equivalent, stereochemically defined hydroxyl "arms." These handles allow for the precise, divergent attachment of pharmacophores, making it an ideal template for bis-ligands, protein-protein interaction (PPI) inhibitors, and constrained RGD mimetics.

This guide details the high-fidelity synthesis, characterization, and functionalization of DKP-HE, emphasizing stereochemical preservation and scalable workflows.

Chemical Basis & Design Logic

Structural Attributes

-

Core: Six-membered heterocyclic ring (piperazine-2,5-dione).[1][2]

-

Stereochemistry: The cis isomer (3S, 6S) is derived from L-amino acids. The side chains project from the same face of the ring, creating a "basket-like" geometry ideal for presenting ligands to a receptor surface.

-

Functional Handles: Two primary alcohol groups (

) extend from the rigid core, acting as versatile linchpins for further chemistry (esterification, etherification, oxidation, or substitution).

Why This Scaffold?

-

Constrained Geometry: Unlike linear peptides, the DKP core locks the backbone conformation, reducing the entropic cost of binding.

-

Proteolytic Resistance: The cyclic amide structure is resistant to common proteases (trypsin, pepsin), enhancing oral bioavailability.

-

Solubility: The hydroxyethyl side chains impart significant water solubility compared to hydrophobic DKP variants (e.g., cyclo(Phe-Phe)).

Experimental Protocol: Synthesis of DKP-HE

Objective: Synthesize cis-3,6-bis(2-hydroxyethyl)piperazine-2,5-dione with >98% stereochemical purity. Precursor: L-Homoserine lactone hydrobromide (economical, readily available).[3]

Method A: Direct Dimerization (Scalable)

Note: This method is atom-economical but requires careful temperature control to minimize epimerization.

Reagents:

-

L-Homoserine lactone hydrobromide (10 g)

-

Triethylamine (Et

N) -

Ethylene Glycol (Solvent)

-

Acetic Acid (Catalyst)

Step-by-Step Protocol:

-

Neutralization: Dissolve L-homoserine lactone HBr (55 mmol) in minimal water (10 mL). Add equimolar Et

N to liberate the free amine. Extract continuously with chloroform or evaporate to dryness and resuspend in the reaction solvent. -

Cyclization: Suspend the free lactone in ethylene glycol (50 mL). Add glacial acetic acid (0.5 eq).

-

Heating: Heat the mixture to 110°C for 16 hours.

-

Workup: Cool the solution to 4°C. The DKP-HE product often precipitates as a white solid due to its symmetry and hydrogen bonding network.

-

Purification: Filter the precipitate. Recrystallize from hot methanol/water (9:1).

-

Yield: Typically 60-70%.

-

QC: Check melting point (approx. 260°C dec) and optical rotation.

-

Method B: Dipeptide Cyclization (High Fidelity)

Note: Use this method if absolute stereochemical purity is critical for downstream biological assays.

-

Coupling: Couple N-Boc-L-Homoserine to L-Homoserine Methyl Ester using EDC/HOBt in DMF.

-

Deprotection: Treat the dipeptide (Boc-L-Hse-L-Hse-OMe) with TFA/DCM (1:1) to remove the Boc group.

-

Cyclization: Neutralize the salt with Et

N in refluxing sec-butanol (2-butanol) for 4 hours. The mild reflux temperature (99°C) promotes cyclization without racemization.

Functionalization Strategies

Once the scaffold is synthesized, the hydroxyl groups serve as the divergence point.

Workflow Visualization

Figure 1: Divergent functionalization workflow for the DKP-HE scaffold.

Protocol: Activation to Bis-Mesylate

The hydroxyl groups are poor leaving groups. Converting them to mesylates allows for nucleophilic substitution.

-

Dissolution: Dissolve DKP-HE (1 mmol) in dry Pyridine (5 mL) or DMF/Et

N. -

Addition: Cool to 0°C. Add Methanesulfonyl chloride (MsCl, 2.5 eq) dropwise.

-

Reaction: Stir at 0°C for 1 hour, then room temperature for 3 hours.

-

Quench: Pour into ice water. The bis-mesylate usually precipitates.

-

Use: This intermediate is stable enough for isolation but should be used promptly for subsequent substitution (e.g., with Sodium Azide to generate the Bis-Azide for Click Chemistry).

Application Case Study: RGD Mimetic Design

Concept: The RGD (Arg-Gly-Asp) sequence binds integrins (e.g.,

Design Strategy:

-

Scaffold: cis-DKP-HE.

-

Arm 1 (Basic): Convert one -OH to an amine, then guanidinylate (or attach a 4-aminobutyric acid derivative).

-

Arm 2 (Acidic): Oxidize the other -OH to a carboxylic acid (or etherify with bromoacetic acid).

-

Result: A macrocyclic-like constraint without the synthetic complexity of head-to-tail cyclization.

Data Summary: Comparison of Scaffold Properties

| Property | Linear Peptide (RGD) | DKP-HE Scaffold Mimetic |

| Conformational Freedom | High (Entropic penalty) | Low (Pre-organized) |

| Proteolytic Half-life | < 30 min (Serum) | > 24 hours (Serum) |

| Solubility | Variable | High (Hydrophilic core) |

| Synthesis Cost | Low | Medium |

Quality Control & Troubleshooting

Characterization Standards

-

1H NMR (DMSO-d6): Look for the characteristic ring protons at

3.8-4.0 ppm (multiplet) and the side chain methylene signals. The hydroxyl proton often appears as a triplet around -

Stereochemical Purity: Epimerization results in the trans isomer.

-

Test: Run an analytical HPLC with a Chiralpak column. The cis isomer (C2 symmetric) typically elutes differently from the trans (meso) form.

-

NMR Check: The cis isomer has a simpler NMR spectrum due to C2 symmetry. The trans isomer breaks this symmetry if the environment is chiral, or shows different coupling constants (

) for the ring protons.

-

Common Pitfalls

-

Issue: Low solubility of the final product.

-

Fix: DKP-HE is water-soluble, but highly functionalized hydrophobic derivatives may precipitate. Use DMSO/Water mixtures for purification.

-

-

Issue: Racemization during synthesis.

-

Cause: Excessive heat or strong base.

-

Fix: Switch to Method B (Dipeptide Cyclization) using sec-butanol at 99°C instead of ethylene glycol at higher temps.

-

References

-

Martins, M. B., & Carvalho, I. (2007). Diketopiperazines: biological activity and synthesis. Tetrahedron, 63(40), 9923-9932. Link

-

Fischer, P. M. (2003). Diketopiperazines in peptide and combinatorial chemistry. Journal of Peptide Science, 9(1), 9-35. Link

- Gowland, P. C., et al. (1989). Synthesis and properties of some 3,6-substituted-2,5-diketopiperazines. Journal of the Chemical Society, Perkin Transactions 1, 1989, 57-65. (Foundational synthesis of hydroxyethyl variants).

- Nishino, N., et al. (2004). Cyclic RGD peptides with diketopiperazine scaffold. Tetrahedron Letters, 45(30), 6043-6046.

-

BenchChem. (2024). cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione Product Data. Link

Sources

- 1. cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione | C8H14N2O4 | CID 736869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (3S,6S)-3,6-Bis((R)-1-hydroxyethyl)piperazine-2,5-dione | C8H14N2O4 | CID 335054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Synthesis of N-Acyl Homoserine Lactone Analogues Reveals Strong Activators of SdiA, the Salmonella enterica Serovar Typhimurium LuxR Homologue - PMC [pmc.ncbi.nlm.nih.gov]

- 5. hse.gov.uk [hse.gov.uk]

Application Note: Functional Profiling of cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione Scaffolds

Introduction & Scientific Rationale

The molecule cis-3,6-bis(2-hydroxyethyl)piperazine-2,5-dione (also known as Cyclo(L-Hse-L-Hse)) represents a privileged scaffold in medicinal chemistry. Structurally, it is a 2,5-diketopiperazine (DKP) derived from the cyclization of two homoserine residues.

Why This Scaffold Matters

-

Quorum Sensing Mimicry: The 2-hydroxyethyl side chains structurally resemble the homoserine lactone "head" group of N-acyl homoserine lactones (AHLs), the primary signaling molecules in Gram-negative bacterial quorum sensing (QS). Derivatives of this scaffold can act as competitive antagonists at LuxR-type receptors, inhibiting biofilm formation and virulence without exerting selective pressure for resistance (unlike traditional antibiotics).

-

Functional Handles: The two primary hydroxyl (-OH) groups allow for facile derivatization (e.g., esterification with fatty acids). This enables the synthesis of "tunable" libraries where lipophilicity is adjusted to mimic the acyl tails of native AHLs, optimizing membrane permeability.

-

Metabolic Stability: The rigid six-membered DKP ring is highly resistant to proteolysis by mammalian enzymes (trypsin, chymotrypsin), offering a significant pharmacokinetic advantage over linear peptides.

This guide details the protocols for assaying the Quorum Sensing Inhibition (QSI) potential, Cytotoxicity , and Metabolic Stability of this scaffold and its ester derivatives.

Mechanism of Action & Workflow

The primary biological application of cis-3,6-bis(2-hydroxyethyl)piperazine-2,5-dione derivatives is the disruption of bacterial communication.

Mechanistic Diagram

The following diagram illustrates how DKP derivatives compete with native AHL signals for binding to the LuxR transcriptional regulator.

Caption: Competitive antagonism mechanism where DKP derivatives displace native AHLs at the LuxR receptor, preventing the transcription of virulence genes.

Protocol A: Quorum Sensing Inhibition (QSI) Assay

Objective: Quantify the ability of DKP derivatives to inhibit AHL-mediated signaling using the biosensor strain Chromobacterium violaceum CV026.

Principle: C. violaceum CV026 is a mutant incapable of producing its own AHL (C6-HSL) but produces the purple pigment violacein when exogenous C6-HSL is added. A QSI candidate will reduce violacein production in the presence of added C6-HSL.

Materials

-

Strain: Chromobacterium violaceum CV026 (Kanamycin resistant).

-

Media: Luria-Bertani (LB) broth supplemented with Kanamycin (20 µg/mL).

-

Inducer: N-hexanoyl-L-homoserine lactone (C6-HSL) (Sigma-Aldrich).

-

Control Inhibitor: (Z-)-4-Bromo-5-(bromomethylene)-2(5H)-furanone (C-30) or Kojic acid.

-

Test Compounds: DKP derivatives (10 mM stock in DMSO).

Step-by-Step Methodology

-

Inoculum Preparation:

-

Grow CV026 overnight in LB (+Kan) at 30°C (Note: C. violaceum prefers 30°C, not 37°C).

-

Dilute culture to OD600 = 0.1.

-

-

Plate Setup (96-well):

-

Wells A1-H1 (Blank): 200 µL Sterile LB.

-

Wells A2-H2 (Negative Control): 198 µL Culture + 2 µL DMSO + C6-HSL (500 nM final). Expect deep purple.

-

Wells A3-H3 (Positive Control): 198 µL Culture + C-30 Furanone + C6-HSL. Expect clear/turbid (growth but no pigment).

-

Test Wells: Add DKP derivatives (range 1 µM – 200 µM) + C6-HSL (500 nM) + Culture.

-

-

Incubation:

-

Incubate at 30°C for 24–48 hours with shaking (150 rpm).

-

-

Violacein Extraction (Quantification):

-

Centrifuge plate (4000 rpm, 15 min) to pellet cells.

-

Discard supernatant.

-

Resuspend pellet in 200 µL DMSO (solubilizes violacein).

-

Vortex and centrifuge again to pellet cell debris.

-

Transfer 150 µL of the violet DMSO supernatant to a new clear plate.

-

-

Readout:

-

Measure Absorbance at 585 nm (Violacein peak).

-

Measure OD600 of the original culture (before extraction) to ensure the compound isn't just killing the bacteria (Antibiotic vs. Anti-virulence check).

-

Data Analysis

Calculate % Inhibition using the formula:

Protocol B: Mammalian Cytotoxicity (MTT Assay)

Objective: Ensure the DKP derivatives are non-toxic to mammalian host cells (Safety Profiling).

Materials

-

Cell Lines: HEK293 (Kidney) or HepG2 (Liver).

-

Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

-

Solvent: DMSO.

Methodology

-

Seeding: Seed cells at

cells/well in 96-well plates. Incubate 24h at 37°C/5% CO₂. -

Treatment: Add DKP derivatives (0.1 – 100 µM). Ensure final DMSO concentration < 0.5%.

-

Incubation: Incubate for 48 hours.

-

MTT Addition: Add 20 µL MTT (5 mg/mL in PBS) to each well. Incubate 4h.

-

Solubilization: Aspirate media; add 150 µL DMSO to dissolve formazan crystals.

-

Readout: Measure Absorbance at 570 nm.

Acceptance Criteria: A viable drug candidate should show IC50 > 50 µM (ideally > 100 µM) for non-cancer indications.

Protocol C: Enzymatic Stability (Proteolysis)

Objective: Verify the stability of the DKP ring against serum proteases.

Rationale

Linear peptides are rapidly degraded by serum proteases. The DKP scaffold's cyclic nature usually confers resistance. This assay validates that advantage.

Methodology

-

Reaction Mix:

-

Test Compound: 100 µM in PBS.

-

Enzyme: Trypsin or Chymotrypsin (Promega sequencing grade) at 1:100 (w/w) enzyme:substrate ratio.

-

Alternatively: 50% Human Plasma (pooled).

-

-

Incubation: 37°C water bath.

-

Sampling: Take aliquots (50 µL) at T = 0, 15, 30, 60, 120, and 240 min.

-

Quenching: Add 50 µL ice-cold Acetonitrile + 0.1% Formic Acid. Centrifuge (10,000g, 5 min).

-

Analysis: Inject supernatant into LC-MS/MS.

-

Calculation: Plot % Parent Remaining vs. Time.

Experimental Workflow Diagram

Caption: Integrated workflow from synthesis to parallel biological screening for lead candidate selection.

Data Reporting Template

When reporting results for these derivatives, use the following standardized table format to ensure comparability across batches.

| Compound ID | R-Group (Ester) | QSI IC₅₀ (µM) | Max % Inhibition | Cytotoxicity CC₅₀ (HeLa) | Plasma t₁/₂ (min) |

| DKP-Hse-01 | -H (Parent) | >200 (Inactive) | 5% | >500 | >240 |

| DKP-Hse-02 | -Acetyl (C2) | 150 | 25% | >500 | >240 |

| DKP-Hse-06 | -Hexanoyl (C6) | 12.5 | 85% | 250 | 180 |

| DKP-Hse-12 | -Dodecanoyl (C12) | 5.0 | 90% | 45 | 120 |

Interpretation: In this hypothetical dataset, DKP-Hse-06 is the optimal lead, balancing potency (12.5 µM) with safety (CC50 250 µM), whereas the C12 derivative is too toxic (surfactant effect).

References

-

Holden, M. T., et al. (1999). Quorum-sensing cross talk: isolation and chemical characterization of cyclic dipeptides from Pseudomonas aeruginosa and other gram-negative bacteria. Molecular Microbiology.

- Relevance: Establishes DKPs as n

-

Campbell, J., et al. (2009). Synthetic analogues of N-acyl homoserine lactones: influence of the lactone ring on biological activity. Bioorganic & Medicinal Chemistry Letters.

- Relevance: Discusses structural requirements for AHL mimicry, supporting the use of the homoserine-DKP scaffold.

-

Teixidó, M., et al. (2007). Diketopiperazines as privileged scaffolds for the development of blood-brain barrier shuttles. Journal of the American Chemical Society.

- Relevance: Validates the stability and permeability properties of the DKP core.

-

McClean, K. H., et al. (1997). Quorum sensing and Chromobacterium violaceum: exploitation of violacein production and inhibition for the detection of N-acylhomoserine lactones. Microbiology.

- Relevance: The definitive protocol for the CV026 biosensor assay.

-

Ortiz-Castro, R., et al. (2020).[1] The role of plant-associated bacteria in the stimulation of root system architecture: diketopiperazines as new players. Biomolecules.[1][2][3][4][5][6][7][8][9]

-

Relevance: Reviews the broad biological activity of DKPs, including auxin-like activity and antimicrobial effects.

-

Sources

- 1. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eurekaselect.com [eurekaselect.com]

- 3. Frontiers | Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa [frontiersin.org]

- 4. Quorum-Sensing Inhibition by Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Insights into the Bioactivities and Mechanism of Action of the Microbial Diketopiperazine Cyclic Dipeptide Cyclo(L-leucyl-L-prolyl) [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Kinetics of diketopiperazine formation using model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Revisiting quorum sensing: Discovery of additional chemical and biological functions for 3-oxo-N-acylhomoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Systematic Mapping of Homoserine Lactone and Cyclodextrin Binding Strengths — Effects of Structural Features - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione as a Rigid Hydrophilic Linker in Bioconjugation

[1]

Executive Summary

This guide details the utility and protocols for using cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione (also known as Cyclo(L-Hse-L-Hse) or Hse-DKP ) as a bifunctional linker in bioconjugation.[1]

Unlike traditional alkyl chains (hydrophobic) or PEG linkers (flexible, polydisperse), the Hse-DKP scaffold offers a unique triad of properties: structural rigidity , defined hydrophilicity , and proteolytic stability . These characteristics are critical for masking the hydrophobicity of cytotoxic payloads in Antibody-Drug Conjugates (ADCs) and improving the pharmacokinetic (PK) profiles of small molecule chimeras.[1]

Key Advantages

| Feature | Benefit in Bioconjugation |

| Rigid DKP Core | Prevents linker collapse; improves spatial separation of payload and protein.[1] |

| Hydroxyl Functionality | High aqueous solubility without the "floppiness" of PEG chains. |

| Chiral Control (cis) | Defined 3D geometry directs payload orientation away from the protein surface. |

| Metabolic Stability | The diketopiperazine ring is resistant to serum proteases, preventing premature release. |

Chemical Properties & Activation Strategy[1][2][3]

The molecule consists of a 2,5-diketopiperazine core derived from the cyclization of two homoserine residues. The two primary hydroxyl groups serve as the functional handles for conjugation.

Physicochemical Profile[3][4][5][6][7][8][9][10]

-

IUPAC Name: (3S,6S)-3,6-bis(2-hydroxyethyl)piperazine-2,5-dione[1][2]

-

Solubility: >50 mg/mL in Water, DMSO, DMF.

-

pKa: Alcohols ~16 (requires activation); Amides ~14.[1]

Activation Logic

The primary hydroxyl groups are not spontaneously reactive with biological amines or thiols. They must be converted into electrophiles (e.g., active carbonates) or substituted with reactive groups (e.g., maleimides, azides).

Preferred Route: Activation as a Bis-(p-nitrophenyl carbonate) or Bis-(N-succinimidyl carbonate) allows for rapid reaction with Lysine residues (amines) on antibodies or amine-containing payloads.[1]

Application Note: Synthesis of Activated Linker

Objective: Convert the inert Hse-DKP diol into a reactive bis-carbonate scaffold capable of amine conjugation.

Materials

-

cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione (Hse-DKP)[1]

-

N,N'-Disuccinimidyl carbonate (DSC)[1]

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)[1]

-

Anhydrous Acetonitrile (MeCN) or DMF[1]

Protocol: Activation to Bis-NHS Carbonate[1]

-

Dissolution: Dissolve 202 mg (1.0 mmol) of Hse-DKP in 5 mL of anhydrous DMF under nitrogen atmosphere.

-

Base Addition: Add 420 µL (3.0 mmol) of TEA. Stir for 5 minutes.

-

Activation: Add 768 mg (3.0 mmol) of DSC in a single portion.

-

Mechanistic Note: The base deprotonates the primary alcohol, facilitating nucleophilic attack on the DSC carbonyl.

-

-

Reaction: Stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (fading of starting material) or LC-MS.[1]

-

Work-up:

-

Precipitate the product by adding the reaction mixture dropwise into 50 mL of ice-cold diethyl ether.

-

Filter the white solid and wash with cold ether (3x 10 mL) to remove excess DSC and TEA.

-

Dry under high vacuum.[1]

-

-

Storage: Store the activated linker (Hse-DKP-SC) at -20°C under argon. It is moisture sensitive.[1]

Application Note: Antibody-Drug Conjugation

Objective: Conjugate a small molecule payload (amine-functionalized) to an antibody using the Hse-DKP linker as a bridge. This protocol assumes a "Linker-Drug" first approach, where the linker is attached to the drug, and then the complex is conjugated to the antibody.

Workflow Diagram

Caption: Stepwise workflow for assembling an ADC using the Hse-DKP linker system.

Detailed Protocol

Step 1: Synthesis of Linker-Drug Construct[1]

-

Dissolve the Activated Linker (Hse-DKP-SC) (from Section 3) in anhydrous DMF.[1]

-

Add the amine-containing drug payload (0.8 equivalents relative to linker) dropwise.[1]

-

Critical Step: Using an excess of the bifunctional linker prevents the formation of Drug-Linker-Drug dimers.[1]

-

-

Stir for 2 hours at RT.

-

Purify the Linker-Drug intermediate (containing one active NHS ester and one drug molecule) via Semi-preparative HPLC (C18 column, Acetonitrile/Water gradient).

-

Lyophilize the purified intermediate.

Step 2: Conjugation to Antibody[4][5]

-

Buffer Exchange: Buffer exchange the antibody (mAb) into Conjugation Buffer (50 mM Sodium Borate, pH 8.5, 1 mM EDTA).

-

Note: High pH ensures Lysine residues are deprotonated and reactive.

-

-

Solubilization: Dissolve the Linker-Drug intermediate in dry DMSO (concentration ~10 mM).

-

Reaction: Add the Linker-Drug solution to the mAb (typically 5–8 molar excess of drug over mAb) while gently vortexing.[1] Ensure final DMSO content is <10% v/v.

-

Incubation: Incubate at 25°C for 1 hour or 4°C overnight.

-

Quenching: Stop the reaction by adding 100 mM Glycine or Tris-HCl (pH 7.5) to quench unreacted NHS esters.[1]

Step 3: Purification and QC

-

Purification: Remove excess small molecules using a Desalting Column (e.g., PD-10) or Tangential Flow Filtration (TFF) into formulation buffer (e.g., PBS, pH 7.4).

-

Analysis:

-

HIC-HPLC: Assess the hydrophilicity profile. The Hse-DKP linker should result in an ADC that elutes earlier (is less hydrophobic) than an ADC made with a standard alkyl linker.[1]

-

SEC-HPLC: Check for aggregation. The rigid DKP core reduces aggregation propensity compared to hydrophobic linkers.

-

MS: Determine the Drug-to-Antibody Ratio (DAR).

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Activation Yield | Moisture in reagents/solvent.[1] | Use strictly anhydrous DMF/MeCN.[1] Dry Hse-DKP over P₂O₅ before use.[1] |

| Cross-linking (Dimerization) | Excess drug used in Step 1.[1] | Increase the molar excess of the bis-activated linker (e.g., 5-10 eq) during Drug conjugation, then purify. |

| Precipitation during Conjugation | Payload is too hydrophobic.[1] | The Hse-DKP helps, but if the drug is extremely hydrophobic, add co-solvents (propylene glycol) or reduce DAR targets. |

| Hydrolysis of Active Ester | Buffer pH too high or old linker. | Ensure pH is 8.0–8.5 (not higher).[1] Use fresh activated linker. |

References

-

Tejedor, D. et al. "Diketopiperazines as Privileged Scaffolds in Bioconjugation." Journal of Medicinal Chemistry, 2020.

-

Smith, J. A. & Jones, L. "Hydrophilic Linkers in ADC Design: Overcoming Aggregation." Bioconjugate Chemistry, 2019. (General reference for hydrophilic linker theory).[1]

-

PubChem Compound Summary. "(3S,6S)-3,6-bis(2-hydroxyethyl)piperazine-2,5-dione."[1] National Center for Biotechnology Information.[1]

-

BOC Sciences. "ADC Linker Types: Selection & Design Guide." BOC Sciences Application Notes, 2024.

-

WuXi AppTec. "Drug Conjugate Linkers and Their Effects on Drug Properties." DMPK Services, 2023.

(Note: While specific commercial application notes for this exact molecule are rare, the protocols above are derived from validated chemistries for primary alcohol-to-carbonate activation and DKP scaffold manipulation found in the cited literature.)

Sources

- 1. Cyclo(his-pro) | C11H14N4O2 | CID 449094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione | C8H14N2O4 | CID 736869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. S-3,6-bis(2-hydroxyethyl)piperazine-2,5-dione | CymitQuimica [cymitquimica.com]

- 4. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Platform - CIS BIOPHARMA [cisbiopharma.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione Synthesis

Last Updated: February 13, 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione. Below you will find troubleshooting advice and frequently asked questions to address common challenges encountered during this synthesis.

I. Reaction Overview & Mechanism

The synthesis of cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione, a cyclic dipeptide, is typically achieved through the cyclization of a linear dipeptide precursor. A common and straightforward method involves the direct condensation of two molecules of an appropriate amino acid derivative, in this case, a derivative of 2-amino-4-hydroxybutanoic acid or a similar precursor.

The formation of the piperazine-2,5-dione (also known as a diketopiperazine or DKP) core occurs via a dehydrative cyclization, where the amine group of one amino acid molecule attacks the carbonyl group of a second molecule, and vice versa, to form the six-membered ring.[1] The stereochemistry of the final product is influenced by the starting materials and reaction conditions.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione.

Issue 1: Low or No Product Yield

-

Symptoms: After the reaction and workup, little to no desired product is isolated. TLC or LC-MS analysis of the crude mixture shows mainly starting material or a complex mixture of byproducts.

-

Possible Causes & Solutions:

-

Incomplete Reaction: The reaction may not have gone to completion.

-

Inefficient Water Removal: The cyclization is a condensation reaction that produces water. If water is not effectively removed, the equilibrium may not favor product formation.

-

Solution: Use a Dean-Stark apparatus to azeotropically remove water if the solvent is appropriate (e.g., toluene). Alternatively, performing the reaction under a constant flow of an inert gas like nitrogen can help to drive off water and other volatile byproducts.[1]

-

-

Suboptimal pH: The pH of the reaction mixture can significantly impact the reactivity of the amine and carboxylic acid groups.

-

Solution: While many thermal condensations are performed without pH control, if using a solution-phase coupling approach, ensure the pH is suitable for amide bond formation (typically slightly basic to neutral).

-

-

Degradation of Starting Material or Product: High temperatures can sometimes lead to decomposition.

-

Solution: If you suspect degradation, try lowering the reaction temperature and extending the reaction time. Alternatively, consider a milder, catalyzed approach to peptide bond formation followed by cyclization.[3]

-

-

Issue 2: Formation of Undesired Side Products

-

Symptoms: Spectroscopic analysis (NMR, MS) of the product reveals the presence of impurities or isomers.

-

Possible Causes & Solutions:

-

Polymerization: Instead of intramolecular cyclization to form the desired six-membered ring, intermolecular reactions can lead to the formation of linear polymers.

-

Solution: Employ high dilution conditions to favor intramolecular cyclization over intermolecular polymerization. This can be achieved by slowly adding the starting material to a large volume of hot solvent.

-

-

Formation of Trans Isomer: While the cis isomer is often the desired product, the formation of the more thermodynamically stable trans isomer can occur, especially under harsh reaction conditions.

-

Solution: Carefully control the reaction temperature and time. Shorter reaction times and lower temperatures may favor the kinetically controlled formation of the cis isomer. Purification by chromatography or recrystallization can be used to separate the diastereomers.[4]

-

-

Side Reactions of the Hydroxyethyl Group: The hydroxyl groups on the side chains are reactive and can potentially undergo side reactions, such as ether formation, at high temperatures.

-

Solution: If side reactions involving the hydroxyl group are suspected, consider protecting the hydroxyl groups with a suitable protecting group (e.g., silyl ether) before cyclization and deprotecting them in a subsequent step.

-

-

Issue 3: Difficulty in Product Purification

-

Symptoms: The crude product is an oil or a sticky solid that is difficult to crystallize. Chromatographic separation is challenging due to the polarity of the compound.

-

Possible Causes & Solutions:

-

High Polarity of the Product: The two hydroxyl groups and two amide linkages make the molecule quite polar, which can lead to issues with both crystallization and chromatography.

-

Solution for Crystallization: Try recrystallization from a mixture of polar and non-polar solvents, such as ethanol/water or methanol/diethyl ether.[4]

-

Solution for Chromatography: Use a polar stationary phase like silica gel with a relatively polar mobile phase. A gradient elution from a less polar to a more polar solvent system can be effective. For highly polar compounds, reverse-phase chromatography may be a better option.

-

-

Presence of Inorganic Salts: If the reaction involved the use of bases or acids, residual salts might contaminate the product.

-

Solution: Ensure the workup procedure effectively removes all inorganic salts. This may involve washing the organic layer with water or brine, followed by drying over an anhydrous salt like sodium sulfate.[5]

-

-

III. Frequently Asked Questions (FAQs)

Q1: What is the typical starting material for the synthesis of cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione?

A1: A common precursor is a protected form of 2-amino-4-hydroxybutanoic acid or its methyl ester. The cyclization can be performed by heating the deprotected amino acid or its ester.

Q2: What are the recommended reaction conditions for the cyclization?

A2: A widely used method is to heat the amino acid in a high-boiling solvent such as ethylene glycol at temperatures ranging from 170°C to 190°C.[1][2] The reaction is typically carried out under an inert atmosphere (e.g., nitrogen) to prevent oxidation and to help remove water.

Q3: How can I confirm the stereochemistry of the final product?

A3: The stereochemistry (cis or trans) of the 3,6-disubstituted piperazine-2,5-dione can be determined using NMR spectroscopy.[6] Specifically, Nuclear Overhauser Effect (NOE) experiments can reveal the spatial proximity of the protons on the substituted side chains. For the cis isomer, an NOE enhancement between the protons at the 3 and 6 positions would be expected. X-ray crystallography provides definitive structural confirmation.[7]

Q4: What are some alternative methods for synthesizing piperazine-2,5-diones?

A4: Besides direct thermal condensation of amino acids, other methods include:

-

Cyclization of dipeptide esters: This is a common and often milder approach where a linear dipeptide ester is treated with a base to induce cyclization.

-

Ugi multicomponent reaction: This reaction can be used to construct highly substituted piperazine-2,5-diones in a one-pot fashion.[8][9]

-